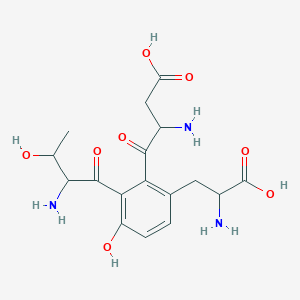
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine, commonly known as NTDT, is a naturally occurring peptide that was first isolated from human urine in 1977. The peptide has been found to have various biological activities, including immunomodulatory, antitumor, and anti-inflammatory effects. NTDT has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of NTDT is not fully understood. However, studies have suggested that NTDT may act through the activation of immune cells and the inhibition of pro-inflammatory cytokines. NTDT has also been found to interact with cell surface receptors, including integrins and CD36, which may play a role in its biological effects.
Biochemische Und Physiologische Effekte
NTDT has been found to have various biochemical and physiological effects. Studies have shown that NTDT can modulate the immune response, including the activation of natural killer cells and the production of cytokines. NTDT has also been found to have antitumor effects, including the inhibition of tumor cell growth and the induction of apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NTDT in lab experiments is its ability to modulate the immune response. This makes it a valuable tool for studying the immune system and developing new immunotherapies. However, one limitation of using NTDT is its complex structure, which can make synthesis and purification challenging.
Zukünftige Richtungen
There are several future directions for research on NTDT. One area of interest is the development of NTDT-based immunotherapies for cancer and other diseases. Another area of interest is the study of NTDT's interactions with cell surface receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to understand the potential side effects of NTDT and its long-term safety.
Synthesemethoden
NTDT can be synthesized through solid-phase peptide synthesis or enzymatic methods. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin. Enzymatic methods involve the use of enzymes to catalyze the condensation of amino acids to form the peptide bond.
Wissenschaftliche Forschungsanwendungen
NTDT has been extensively studied for its potential therapeutic applications. Studies have shown that NTDT has immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells. NTDT has also been found to have antitumor effects, including the ability to inhibit tumor cell growth and induce apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
115053-54-8 |
|---|---|
Produktname |
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine |
Molekularformel |
C17H23N3O8 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
3-amino-4-[6-(2-amino-2-carboxyethyl)-2-(2-amino-3-hydroxybutanoyl)-3-hydroxyphenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23N3O8/c1-6(21)14(20)16(26)13-10(22)3-2-7(4-9(19)17(27)28)12(13)15(25)8(18)5-11(23)24/h2-3,6,8-9,14,21-22H,4-5,18-20H2,1H3,(H,23,24)(H,27,28) |
InChI-Schlüssel |
GGQSZBNRCFTMLZ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
Kanonische SMILES |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
Synonyme |
N-(N-L-threonyl-L-alpha-aspartyl)-L-tyrosine SPA-S-646 Thr-Asp-Tyr threonyl-aspartyl-tyrosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



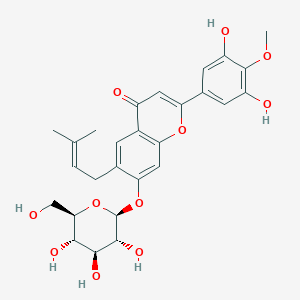
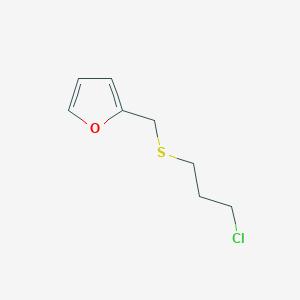
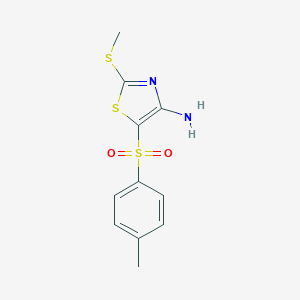
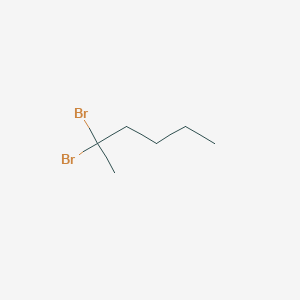
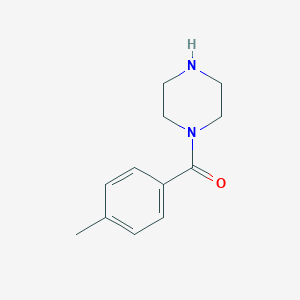
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
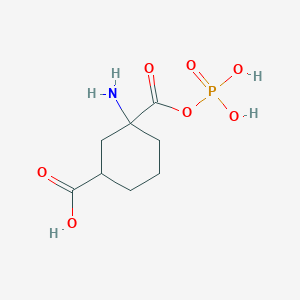
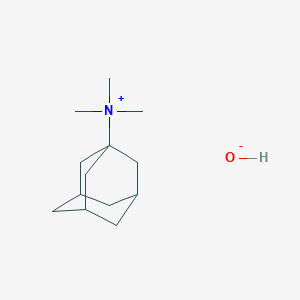
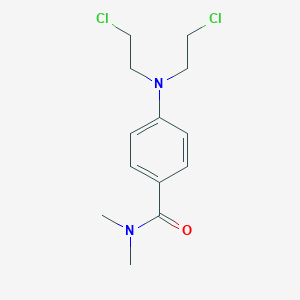
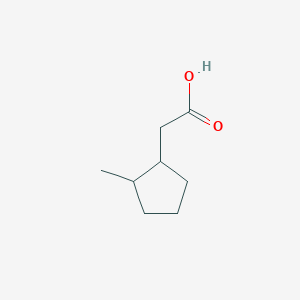
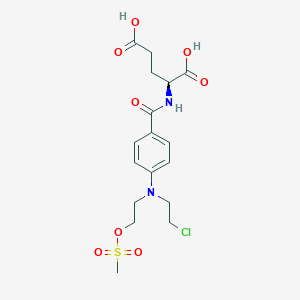
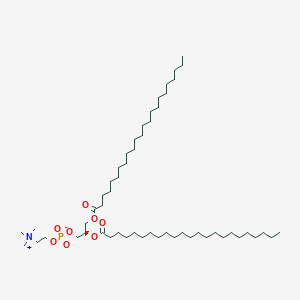
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)